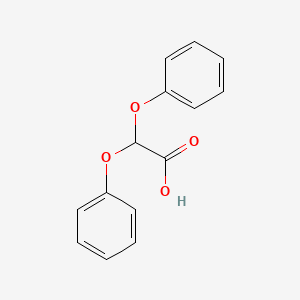
Acetic acid, diphenoxy-
Vue d'ensemble
Description
Acetic acid, diphenoxy- (also known as 2,2-diphenoxyacetic acid or DPA) is an organic compound with the chemical formula C8H8O4. It is a white crystalline solid that is soluble in water and polar organic solvents. DPA is a versatile compound with a wide range of applications in organic synthesis, biochemistry, and pharmaceuticals. It is also used in the synthesis of other compounds, such as esters, amides, and amines.
Applications De Recherche Scientifique
DNA Research and Biochemical Analysis
A pivotal study explored the conditions and mechanism of the diphenylamine reaction with acetic acid for the colorimetric estimation of deoxyribonucleic acid (DNA). This research revealed a method modification that significantly enhanced the sensitivity of DNA detection, offering insights into DNA structure and metabolism during bacteriophage multiplication (Burton, 1956).
Fluorographic Procedures in Biochemical Research
Research on fluorographic detection of radioactivity in polyacrylamide gels utilized acetic acid with 2,5-diphenyloxazole (PPO), presenting a technical advancement in biochemical analyses. This method provided a simpler, more sensitive alternative for detecting radioactivity in both agarose and acrylamide gels, without the need for protein pre-fixation (Skinner & Griswold, 1983); (Pulleyblank & Booth, 1981).
Environmental Science and Pesticide Analysis
In environmental science, a study on the adsorption behavior of 2,4,5-trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate addressed the removal of pesticides from aqueous solutions. This research highlighted the effectiveness of certain materials in adsorbing harmful compounds from the environment (Khan & Akhtar, 2011).
Anticancer Research
The synthesis and biological evaluation of novel α-aminophosphonates based on quinazolinone moiety aimed at discovering potential anticancer agents. This study emphasized the correlation between the chemical structure of compounds and their anticancer activity, demonstrating the significance of synthetic chemistry in developing therapeutic agents (Awad et al., 2018).
Food Science and Antioxidant Activity
In food science, the extraction of phenolic compounds and antioxidant capacity from peach fruit was analyzed, showing how different solvents affect the yield of phenolics and their antioxidant potential. This research contributes to understanding how to maximize the extraction of beneficial compounds from food sources (Mokrani & Madani, 2016).
Mécanisme D'action
Target of Action
Acetic acid, a component of the compound, is known to act as an antimicrobial agent used to treat susceptible infections of the external auditory canal . It is also used locally, occasionally internally, as a counterirritant and also as a reagent .
Mode of Action
Acetic acid, a component of the compound, is a product of the oxidation of ethanol and of the destructive distillation of wood . It is used as an antibiotic that treats infections caused by bacteria or fungus .
Biochemical Pathways
Acetic acid, a component of the compound, is involved in the oxidation of ethanol and the destructive distillation of wood . In addition, acetic acid is commonly used in the writhing test to induce pain sensation due to its mechanism of action that leads to the production of a localized inflammatory response from the release of free arachidonic acid from tissue phospholipids via COX-producing prostaglandin .
Pharmacokinetics
It is known that the efficiency of solvent extraction, a method used for feed concentration up to 50%, mostly depends on the solvent chosen for the extraction .
Result of Action
Acetic acid, a component of the compound, is known to have a disinfecting effect in a concentration of 10% and in the presence of 15% citric acid against a variety of microorganisms . A virucidal effect against enveloped viruses could also be proven .
Action Environment
Acetic acid, a component of the compound, is known to play an essential role in conferring tolerance to water deficit stress in plants . This novel mechanism of drought stress tolerance mediated by acetic acid has great potential for solving the global food crisis and preventing desertification caused by global warming .
Propriétés
IUPAC Name |
2,2-diphenoxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-13(16)14(17-11-7-3-1-4-8-11)18-12-9-5-2-6-10-12/h1-10,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRPEDIXOHZKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223202 | |
| Record name | Acetic acid, diphenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, diphenoxy- | |
CAS RN |
729-89-5 | |
| Record name | 2,2-Diphenoxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=729-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACETIC ACID, DIPHENOXY- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ACETIC ACID, DIPHENOXY- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, diphenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENOXYACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV1X7J421G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B1616587.png)


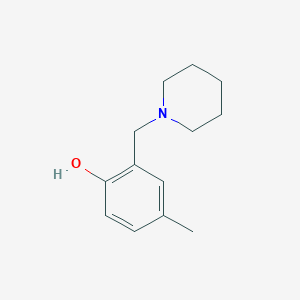


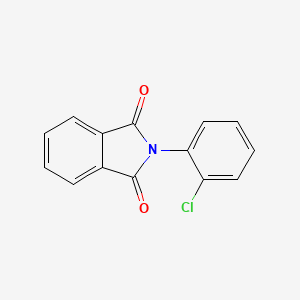

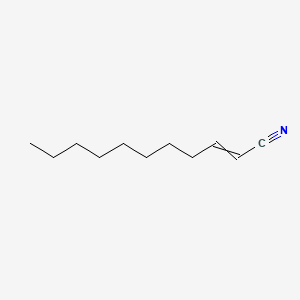
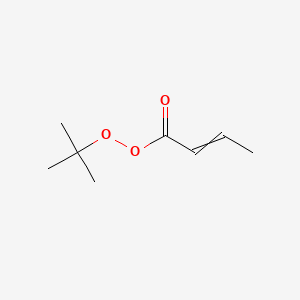
![N-[3-(Ethylamino)-4-methoxyphenyl]acetamide](/img/structure/B1616605.png)

